molecular formula C9H16O4 B7803786 Diethyl glutarate CAS No. 68989-31-1

Diethyl glutarate

Cat. No.: B7803786
CAS No.: 68989-31-1
M. Wt: 188.22 g/mol
InChI Key: OUWSNHWQZPEFEX-UHFFFAOYSA-N
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Description

Diethyl glutarate, also known as diethyl pentanedioate, is an organic compound with the molecular formula C9H16O4. It is a diester derived from glutaric acid and ethanol. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Diethyl glutarate, a cell-permeable form of glutarate, primarily targets T cells , specifically CD8+ T cells . These cells play a crucial role in the immune system’s ability to fight off infections and diseases. This compound influences the differentiation of these cells and enhances their cytotoxic properties .

Mode of Action

This compound exerts its effects through two main mechanisms. Firstly, it inhibits α-ketoglutarate-dependent dioxygenases (αKGDDs) . Secondly, it directly regulates T cell metabolism via post-translational modification of the pyruvate dehydrogenase E2 subunit .

Biochemical Pathways

This compound affects several biochemical pathways. It is generated through the catabolism of l-lysine or l-tryptophan . Upon T cell activation, glutarate levels and glutarylation increase . This increase is due to a hypoxia-inducible factor 1α (HIF1α)-dependent decrease in the expression of glutaryl-CoA dehydrogenase (GCDH) , which degrades glutaryl-coenzyme A (glutaryl-CoA) to crotonyl-CoA . Reduced expression of GCDH results in the accumulation of glutaryl-CoA, which can be used for glutarylation or will yield glutarate .

Result of Action

The action of this compound results in an increase in the cytotoxic properties of T cells, overcoming T cell exhaustion . It also increases the cytotoxicity of both human chimeric antigen receptor (CAR)-T cells and mouse OT1 CD8+ T cells expressing a transgenic T cell receptor that recognizes ovalbumin . In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .

Biochemical Analysis

Biochemical Properties

Diethyl glutarate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit α-ketoglutarate-dependent dioxygenases . This interaction alters the activity of these enzymes, influencing various biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in T cells, this compound has been found to increase memory T cells as well as T cell cytotoxicity and reduce tumor growth .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through α-ketoglutarate-dependent dioxygenase inhibition and through direct regulation of T cell metabolism via post-translational modification of the pyruvate dehydrogenase E2 subunit .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, upon T cell activation, glutarate levels and glutarylation increase . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated through the catabolism of l-lysine or l-tryptophan . It interacts with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl glutarate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as tris(bipyridine)ruthenium(II) dichloride hexahydrate and p-cresol in dichloromethane. The reaction is carried out under irradiation at 25°C for 12 hours, yielding this compound with a total yield of 73% .

Industrial Production Methods

In industrial settings, this compound is typically produced by the esterification of glutaric acid with ethanol. This process involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The resulting this compound is then purified through distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Diethyl glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl glutarate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Diethyl succinate
  • Diethyl adipate
  • Dimethyl glutarate
  • Diethyl malonate

Uniqueness

Diethyl glutarate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct applications in T cell differentiation and cytotoxicity enhancement, making it valuable in immunotherapy research .

Properties

IUPAC Name

diethyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWSNHWQZPEFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061162
Record name Diethyl glutarate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

818-38-2, 68989-30-0, 68989-31-1
Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name DIETHYL GLUTARATE
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Record name Pentanedioic acid, di-C8-26-alkyl esters
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Record name Pentanedioic acid, C18-28-alkyl esters
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Record name Pentanedioic acid, 1,5-diethyl ester
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Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name ETHYL GLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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